Pennogenin 3-O-beta-chacotrioside
Overview
Description
Pennogenin 3-O-beta-chacotrioside is a bioactive compound isolated from the plant Paris polyphylla, which belongs to the Liliaceae family . This compound has garnered attention due to its ability to modulate autophagy, a cellular process involved in the degradation and recycling of cellular components . It has shown potential in various therapeutic applications, including anti-cancer and anti-obesity treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pennogenin 3-O-beta-chacotrioside is typically isolated from natural sources, specifically from the plant Paris polyphylla . The extraction process involves several steps, including solvent extraction, chromatography, and crystallization to obtain the pure compound
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Paris polyphylla. The process includes harvesting the plant material, drying, and grinding it into a fine powder. The powdered material is then subjected to solvent extraction using solvents like ethanol or methanol . The extract is further purified using techniques such as column chromatography and recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Pennogenin 3-O-beta-chacotrioside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms. It can lead to the formation of oxidized derivatives of the compound.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms. It can result in the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another. It can lead to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions) under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of oxidized derivatives with additional oxygen-containing functional groups, while reduction can result in the formation of reduced derivatives with additional hydrogen atoms.
Scientific Research Applications
Pennogenin 3-O-beta-chacotrioside has several scientific research applications, including:
Biology: It is used to study the mechanisms of autophagy and its role in cellular processes.
Medicine: It has shown potential as an anti-cancer agent, particularly in the treatment of colorectal cancer.
Industry: It is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
Pennogenin 3-O-beta-chacotrioside exerts its effects by modulating autophagy. It increases the expression of autophagy-related proteins, such as LC3 and Beclin-1, which are involved in the formation of autophagosomes . This process enhances the degradation and recycling of cellular components, leading to various therapeutic effects . In the context of cancer, it induces autophagic cell death in cancer cells, thereby inhibiting tumor growth . In the context of obesity, it enhances mitochondrial oxidative capacity, leading to increased fatty acid oxidation and reduced lipid accumulation in adipocytes .
Comparison with Similar Compounds
Pennogenin 3-O-beta-chacotrioside is unique due to its specific structure and bioactivity. Similar compounds include:
Polyphyllin VI: Another bioactive compound isolated from Paris polyphylla, known for its anti-cancer properties.
Diosgenin: A steroidal sapogenin found in various plants, known for its anti-inflammatory and anti-cancer properties.
Ruscogenin: A steroidal sapogenin found in Ruscus aculeatus, known for its anti-inflammatory and vasoprotective properties.
Properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H72O17/c1-19-9-14-44(55-18-19)22(4)45(54)29(62-44)16-27-25-8-7-23-15-24(10-12-42(23,5)26(25)11-13-43(27,45)6)58-41-38(61-40-35(52)33(50)31(48)21(3)57-40)36(53)37(28(17-46)59-41)60-39-34(51)32(49)30(47)20(2)56-39/h7,19-22,24-41,46-54H,8-18H2,1-6H3/t19-,20+,21+,22-,24+,25-,26+,27+,28-,29+,30+,31+,32-,33-,34-,35-,36+,37-,38-,39+,40+,41-,42+,43+,44-,45-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NABPSKKFOWENEB-KUYDPMQHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)O)C)OC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)O)C)OC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H72O17 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90903915 | |
Record name | Pennogenin triglycoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90903915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
885.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65607-37-6 | |
Record name | Pennogenin triglycoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90903915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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